molecular formula C18H18BrNO2 B12895255 1-[(2-Bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline CAS No. 80041-81-2

1-[(2-Bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline

Cat. No.: B12895255
CAS No.: 80041-81-2
M. Wt: 360.2 g/mol
InChI Key: BIGSGTZFHCVVBJ-UHFFFAOYSA-N
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Description

1-(2-bromobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound features a bromobenzyl group attached to the isoquinoline core, along with two methoxy groups at the 6 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromobenzyl chloride and 6,7-dimethoxy-1-tetralone.

    Formation of Isoquinoline Core: The key step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where 6,7-dimethoxy-1-tetralone reacts with 2-bromobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclization: The intermediate product undergoes cyclization to form the dihydroisoquinoline ring system.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-(2-bromobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline ring to a fully saturated isoquinoline.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Saturated isoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-bromobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-bromobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways such as the PI3K/Akt pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
  • 1-(2-fluorobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
  • 1-(2-methylbenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

Uniqueness

1-(2-bromobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.

Properties

CAS No.

80041-81-2

Molecular Formula

C18H18BrNO2

Molecular Weight

360.2 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline

InChI

InChI=1S/C18H18BrNO2/c1-21-17-10-12-7-8-20-16(14(12)11-18(17)22-2)9-13-5-3-4-6-15(13)19/h3-6,10-11H,7-9H2,1-2H3

InChI Key

BIGSGTZFHCVVBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=CC=C3Br)OC

Origin of Product

United States

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